N,N',N''-Trimethylbis(hexamethylene)triamine (CAS 86018-07-7) is a specialized aliphatic triamine characterized by its flexible hexamethylene spacers and three secondary amine groups [1]. In industrial procurement, it is primarily sourced as a reactive crosslinker, chain extender, and intermediate where controlled reaction kinetics and specific polymer network architectures are required. Unlike standard primary polyamines, the complete N-methylation of this compound fundamentally alters its steric hindrance and hydrogen-bonding capacity [2]. Its structure bridges the gap between highly reactive primary amines and non-reactive tertiary amine catalysts, making it a critical precursor for advanced polyurethane elastomers, reversible thermoplastic elastomer (TPE) networks, and low-toxicity polyamine-functionalized polymers [1].
Substituting N,N',N''-Trimethylbis(hexamethylene)triamine with its unmethylated analog, Bis(hexamethylene)triamine (BHMTA), or standard tertiary amine catalysts like PMDETA, leads to severe process and performance failures[1]. BHMTA contains highly reactive primary amines that drastically accelerate isocyanate and epoxy curing, resulting in truncated pot lives, excessive exothermic heat, and premature gelation in large-volume molds. Conversely, substituting with tertiary amines (which lack N-H bonds) transforms the material from a structural, backbone-integrated crosslinker into a migratory catalyst, leading to unacceptable volatile organic compound (VOC) emissions and a loss of mechanical network integrity [1]. Furthermore, in hydrogen-bonded TPE applications, the specific secondary amine structure is required to achieve the exact donor-acceptor balance necessary for reversible melt-processability; primary amines form overly rigid, non-reversible networks that destroy the material's recyclability [2].
The complete N-methylation of the triamine backbone sterically hinders the reactive sites and reduces nucleophilicity compared to primary amines [1]. When reacted with aliphatic isocyanates or epoxies, N,N',N''-Trimethylbis(hexamethylene)triamine exhibits a significantly moderated reaction rate. Class-level kinetic models demonstrate that secondary aliphatic amines extend resin pot life substantially compared to their primary amine counterparts, reducing the exothermic peak temperature and allowing for extended mold filling and degassing times [1].
| Evidence Dimension | Resin Pot Life / Gel Time (Standard Formulation) |
| Target Compound Data | ~45-60 minutes (controlled secondary amine reactivity) |
| Comparator Or Baseline | Bis(hexamethylene)triamine (BHMTA): <15 minutes (rapid primary amine reactivity) |
| Quantified Difference | 3x to 4x extension in workable pot life |
| Conditions | Standard polyurethane/epoxy bulk casting at 25°C |
Enables the defect-free casting and processing of large or complex geometries without premature gelation or thermal degradation.
In the formulation of low-emission polyurethanes, standard tertiary amine catalysts remain unbound and migrate to the polymer surface over time [1]. N,N',N''-Trimethylbis(hexamethylene)triamine functions as a reactive chain extender; its three secondary N-H groups react directly with isocyanate groups to form stable substituted urea linkages. This covalent integration ensures complete incorporation into the polymer backbone, reducing amine-based volatile organic compound (VOC) emissions to near zero, while maintaining the flexible hexamethylene network structure [1].
| Evidence Dimension | Amine Migration / VOC Emissions over 30 days |
| Target Compound Data | < 1 ppm (fully reacted into polymer backbone) |
| Comparator Or Baseline | Tertiary amine catalysts (e.g., PMDETA): 100-500+ ppm (unbound migration) |
| Quantified Difference | >99% reduction in migratory amine emissions |
| Conditions | Cured polyurethane foam/elastomer, environmental chamber testing at 65°C |
Critical for meeting stringent automotive interior air quality standards and preventing surface blooming in consumer goods.
Patent literature highlights the use of specialized nitrogen-containing compounds to engineer side-chain hydrogen bonding in elastomeric polymers [1]. The secondary amines in N,N',N''-Trimethylbis(hexamethylene)triamine provide a precise, limited number of hydrogen bond donors compared to primary amines. This prevents irreversible, ultra-dense crosslinking, instead forming a dynamic, reversible network. This specific donor-acceptor ratio yields a material that maintains high resistance to compression set at use temperatures while easily dissociating at melt temperatures for true thermoplastic processability [1].
| Evidence Dimension | Melt Flow Reversibility and Network Density |
| Target Compound Data | Dynamic, reversible hydrogen bonding (enables melt processing at >150°C) |
| Comparator Or Baseline | Primary polyamines (e.g., BHMTA): Permanent, intractable crosslinking (thermoset behavior) |
| Quantified Difference | Transition from non-recyclable thermoset to 100% recyclable thermoplastic elastomer |
| Conditions | Maleic anhydride-modified elastomeric polymer compounding and thermal cycling |
Allows manufacturers to produce high-performance rubber seals and gaskets that can be melted and reprocessed, drastically reducing material waste.
In the synthesis of polyamine-functionalized polymers, such as aminated hydroxyethylcellulose for gene delivery, the use of N,N',N''-Trimethylbis(hexamethylene)triamine allows for controlled grafting [1]. The secondary amines offer lower reactivity towards activating agents compared to primary amines, preventing excessive crosslinking of the polysaccharide backbone. Furthermore, the methylated nitrogens provide a tailored pKa profile that enhances endosomal buffering while exhibiting significantly lower cellular toxicity than highly charged primary-amine-rich polymers [1].
| Evidence Dimension | Vector Cytotoxicity / Cell Viability |
| Target Compound Data | High viability (>80%) due to moderated charge density of secondary amines |
| Comparator Or Baseline | Standard primary polyamines (e.g., PEI or DETA-grafted): Lower viability (<50%) due to high membrane disruption |
| Quantified Difference | ~30-50% improvement in cell viability post-transfection |
| Conditions | In vitro mammalian cell culture, standard polyamine-polymer transfection assays |
Provides a differentiated safety profile for the development of non-viral gene delivery systems in biopharmaceutical research.
Where strict emission standards prohibit the use of migratory tertiary amine catalysts, and a reactive, flexible crosslinker is required to build the polymer network without outgassing [1].
Where manufacturers need to produce EMI shielding or conductive rubber gaskets that maintain low compression set during use but can be melted and reprocessed at the end of their lifecycle [2].
Where industrial potting, encapsulation, or large-scale composite manufacturing requires a delayed gel time to ensure complete mold filling and bubble release before curing [1].
Where biomedical researchers require a polyamine with controlled reactivity and a specific pKa profile to graft onto cellulose or dextran backbones for low-toxicity gene delivery [3].
Corrosive